2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
The compound “2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a pyrazolopyrimidine group, and a nitrobenzyl group, among others. These groups are common in many pharmaceuticals and could suggest a potential use in medical or biological research .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrazolopyrimidine structure, followed by the addition of the various functional groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best visualized using a molecular modeling software. The presence of various functional groups like nitrobenzyl and benzamide suggests potential sites for reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite varied, depending on the conditions and the reactants present. The nitrobenzyl group, for example, is often used in ‘caging’ reactions in biological chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its various functional groups .Scientific Research Applications
Anticancer Activity
- Synthesis and Anticancer Activity: This compound is part of a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives synthesized for their potential antitumor activities. One of the compounds in this series displayed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Analgesic and Anti-inflammatory Agents
- Synthesis and Evaluation as Anti-Inflammatory Agents: Novel heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, were synthesized and evaluated for their analgesic and anti-inflammatory activities. The compounds demonstrated significant activities in these areas (El-Sawy et al., 2014).
Antibacterial Potential
- Synthesis and Antibacterial Activity: The compound is part of a group of pyrazolo[3,4-d]pyrimidine derivatives synthesized and assessed for their antimicrobial properties. Some of these compounds showed promising results as antimicrobial agents (Bondock et al., 2008).
Chemical Transformations
- Predicting Chemical Transformations: Tandem mass spectrometry was used to predict the chemical transformations of similar compounds in solution. This study aids in understanding the reactivity of the molecule and its potential transformations (Wang et al., 2006).
Antitumor and Antioxidant Activities
- Synthesis and Evaluation of Antitumor and Antioxidant Activities: Various pyrazolo[3,4-d]pyrimidine analogues were synthesized and evaluated for their antitumor and antioxidant activities. Some compounds in this category showed promising results in these areas (Bialy & Gouda, 2011).
Insecticidal and Antimicrobial Activities
- Insecticidal and Antimicrobial Evaluation: Pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their insecticidal and antimicrobial potential. This shows the compound's relevance in both agricultural and pharmaceutical fields (Deohate & Palaspagar, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The compound, also known as 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBB), is a derivative of 4,5-dimethoxy-2-nitrobenzyl (DMNB). The DMNB group of DMNBB is used as a photolabile protecting group in caging technology to develop pro-drugs . This means that the compound remains inactive until it is exposed to light, at which point it releases the active drug.
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-34-19-8-4-7-17(20(19)35-2)22(30)24-9-10-28-21-18(12-26-28)23(31)27(14-25-21)13-15-5-3-6-16(11-15)29(32)33/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKRTACBAAALFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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